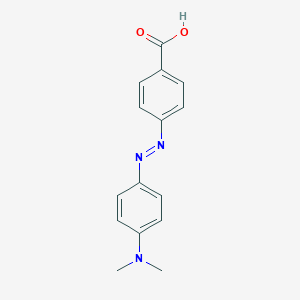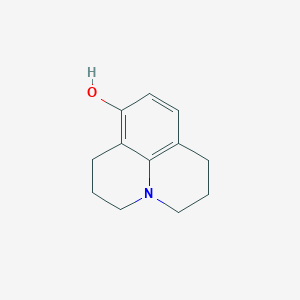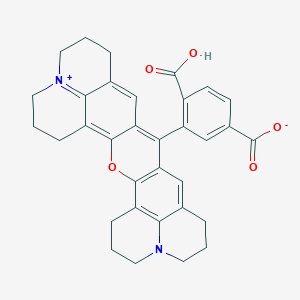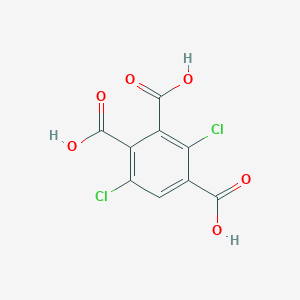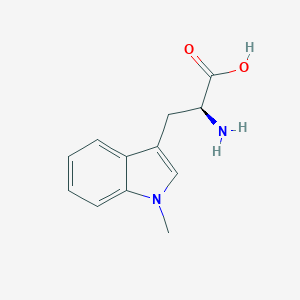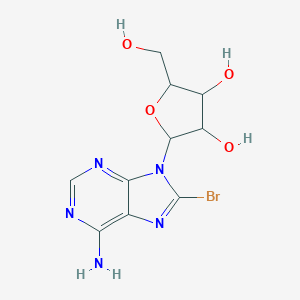
8-Bromoadenosina
Descripción general
Descripción
La 8-Bromoadenosina es un derivado bromado de la adenosina, un nucleósido que desempeña un papel crucial en varios procesos biológicos. Este compuesto es conocido por su capacidad para activar la proteína quinasa dependiente de AMP cíclico, convirtiéndolo en una herramienta valiosa en la investigación bioquímica y farmacológica .
Aplicaciones Científicas De Investigación
La 8-Bromoadenosina tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
La 8-Bromoadenosina ejerce sus efectos principalmente a través de la activación de la proteína quinasa dependiente de AMP cíclico (proteína quinasa A). El compuesto bromado es más resistente a la hidrólisis por fosfodiesterasas en comparación con el AMP cíclico, lo que lleva a una activación prolongada de la proteína quinasa A. Esta activación da lugar a diversas respuestas celulares, incluida la inhibición del crecimiento, la disminución de la proliferación, el aumento de la diferenciación y la inducción de apoptosis .
Compuestos similares:
8-Bromoguanosina: Otro nucleósido bromado con propiedades similares pero diferentes objetivos biológicos.
This compound 3’,5’-monofosfato cíclico: Un análogo de nucleótido cíclico con mayor estabilidad y actividad prolongada en comparación con el AMP cíclico.
Singularidad de la this compound: La this compound es única debido a su bromación selectiva en la posición 8, lo que le confiere propiedades químicas y biológicas distintivas. Su resistencia a la hidrólisis y su capacidad para activar la proteína quinasa A la convierten en una herramienta valiosa en la investigación y las posibles aplicaciones terapéuticas .
Análisis Bioquímico
Biochemical Properties
8-Bromoadenosine plays a significant role in biochemical reactions, particularly as an analog of cyclic adenosine monophosphate (cAMP). It is known to activate protein kinase A, a key enzyme in many signaling pathways. 8-Bromoadenosine interacts with various enzymes, proteins, and other biomolecules. For instance, it has greater resistance to hydrolysis by phosphodiesterases compared to cAMP, making it a more stable analog for experimental purposes . Additionally, 8-Bromoadenosine can inhibit the mitochondrial membrane potential, cytosolic calcium levels, and the synthesis of RNA and protein .
Cellular Effects
8-Bromoadenosine has profound effects on various types of cells and cellular processes. It can activate protein kinase A, leading to the inhibition of cell growth, decreased proliferation, increased differentiation, and induction of apoptosis in cultured cells . In excised tobacco pith parenchyma tissue, 8-Bromoadenosine can promote cell division when used in association with an auxin . Furthermore, it has been shown to inhibit leukemia inhibitory factor production by 3T3-L1 preadipocytes and induce apoptosis in T84 cells .
Molecular Mechanism
The molecular mechanism of 8-Bromoadenosine involves its role as an activator of cyclic AMP-dependent protein kinase. This activation leads to various downstream effects, including changes in gene expression and enzyme activity. 8-Bromoadenosine is resistant to degradation by cyclic AMP phosphodiesterase, which prolongs its action within cells . It binds to protein kinase A, leading to the phosphorylation of target proteins and subsequent modulation of cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Bromoadenosine can change over time. Its stability and resistance to degradation make it a valuable tool for long-term studies. It is sensitive to light and moisture, which can affect its stability . Long-term exposure to 8-Bromoadenosine in cell cultures has been shown to result in sustained activation of protein kinase A and prolonged effects on cell signaling pathways .
Dosage Effects in Animal Models
The effects of 8-Bromoadenosine vary with different dosages in animal models. At lower doses, it can effectively activate protein kinase A and modulate cellular processes without causing significant toxicity. At higher doses, 8-Bromoadenosine may exhibit toxic or adverse effects, including disruption of cellular metabolism and induction of apoptosis . It is important to carefully titrate the dosage to achieve the desired effects while minimizing potential toxicity.
Metabolic Pathways
8-Bromoadenosine is involved in various metabolic pathways, particularly those related to cyclic nucleotide signaling. It interacts with enzymes such as cyclic AMP-dependent protein kinase and phosphodiesterases . The bromine substitution on the adenosine molecule enhances its resistance to enzymatic degradation, allowing it to persist longer in the cellular environment and exert its effects .
Transport and Distribution
8-Bromoadenosine is transported and distributed within cells and tissues through various mechanisms. It is a cell-permeable analog of cyclic adenosine monophosphate, allowing it to easily enter cells and interact with intracellular targets . Once inside the cell, 8-Bromoadenosine can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular processes .
Subcellular Localization
The subcellular localization of 8-Bromoadenosine is crucial for its activity and function. It can be found in the cytoplasm and nucleus, where it interacts with protein kinase A and other signaling molecules . The presence of bromine on the adenosine molecule may influence its localization and interactions with specific cellular compartments . Additionally, post-translational modifications and targeting signals may direct 8-Bromoadenosine to specific organelles, enhancing its efficacy in modulating cellular processes .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La 8-Bromoadenosina se puede sintetizar mediante la bromación de la adenosina. La reacción normalmente implica el uso de bromo o un agente bromante como N-bromosuccinimida (NBS) en un disolvente adecuado como el ácido acético o el agua. La reacción se lleva a cabo en condiciones controladas para asegurar la bromación selectiva en la posición 8 del anillo de adenina .
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción optimizadas para lograr altos rendimientos y pureza. El producto se purifica posteriormente mediante técnicas de cristalización o cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones: La 8-Bromoadenosina experimenta diversas reacciones químicas, entre ellas:
Reacciones de sustitución: El átomo de bromo en la posición 8 puede ser sustituido por otros nucleófilos como aminas, tioles o grupos hidroxilo.
Reacciones de oxidación y reducción: El compuesto puede participar en reacciones redox, aunque estas son menos comunes.
Reactivos y condiciones comunes:
Reacciones de sustitución: Los reactivos comunes incluyen aminas, tioles y compuestos hidroxilo.
Reacciones de oxidación y reducción: Estas reacciones pueden implicar agentes oxidantes como el peróxido de hidrógeno o agentes reductores como el borohidruro de sodio.
Principales productos formados:
Reacciones de sustitución: Los productos incluyen derivados de adenosina 8-sustituidos como la 8-aminoadenosina, la 8-tioadenosina y la 8-hidroxiadenosina.
Reacciones de oxidación y reducción: Los productos varían según las condiciones de reacción y los reactivos específicos utilizados.
Comparación Con Compuestos Similares
8-Bromoguanosine: Another brominated nucleoside with similar properties but different biological targets.
8-Bromoadenosine 3’,5’-cyclic monophosphate: A cyclic nucleotide analog with enhanced stability and prolonged activity compared to cyclic AMP.
Uniqueness of 8-Bromoadenosine: 8-Bromoadenosine is unique due to its selective bromination at the 8-position, which imparts distinct chemical and biological properties. Its resistance to hydrolysis and ability to activate protein kinase A make it a valuable tool in research and potential therapeutic applications .
Propiedades
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-8-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN5O4/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUPMOPLUQHMLE-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001021364 | |
| Record name | 8-Bromoadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001021364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2946-39-6 | |
| Record name | 8-Bromoadenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2946-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromoadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002946396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Bromoadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001021364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromoadenosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.054 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-BROMOADENOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85C9T4TXH2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 8-bromoadenosine interact with cells?
A1: While 8-bromoadenosine is a known analog of adenosine, its precise mechanism of action varies depending on the cell type and context. For instance, in rabbit intestinal enterochromaffin cells, 8-bromoadenosine stimulates serotonin release, suggesting an interaction with adenylate cyclase and intracellular calcium signaling pathways. [] This effect was not observed with 8-bromoguanosine 3',5'-cyclic monophosphate, indicating a degree of specificity. [] Further research is needed to fully elucidate the intricate details of its interactions within different cellular environments.
Q2: Can 8-bromoadenosine influence gene expression?
A2: Yes, research suggests that 8-bromoadenosine can modulate gene expression. In Dictyostelium discoideum, a cellular slime mold, 8-p-chlorophenylthioadenosine 3′,5′-cyclic monophosphate (8-CPT-cAMP), a derivative of cAMP and structurally related to 8-bromoadenosine, selectively activates the expression of aggregative genes while inhibiting cAMP-induced chemotaxis at low concentrations. [] This suggests that modifications to the adenosine structure, as seen in 8-bromoadenosine, can lead to distinct effects on gene expression patterns.
Q3: Does 8-bromoadenosine affect cellular processes other than gene expression?
A3: Yes, 8-bromoadenosine has been implicated in various cellular processes. For example, studies using human JAR choriocarcinoma cells showed that 8-bromoadenosine treatment led to a 2- to 5-fold increase in human chorionic gonadotropin (hCG) synthesis and secretion. [] This effect was linked to the inhibition of cell proliferation rather than direct interaction with adenosine receptors. []
Q4: What is the molecular formula and weight of 8-bromoadenosine?
A4: 8-Bromoadenosine has a molecular formula of C10H12BrN5O4 and a molecular weight of 346.17 g/mol. [, ]
Q5: Are there spectroscopic techniques that can be used to identify 8-bromoadenosine?
A5: Yes, spectroscopic techniques such as ultraviolet-visible (UV-Vis) spectroscopy and circular dichroism (CD) spectroscopy are valuable tools for characterizing 8-bromoadenosine. These techniques provide insights into the compound's structural features and conformation. [, ] For example, the UV and CD spectra of 8-bromoadenylyl-(3′-5′)-8-bromoadenosine (BrApBrA) helped confirm its syn-syn, left-handed structure. []
Q6: Is 8-bromoadenosine stable under standard laboratory conditions?
A6: The stability of 8-bromoadenosine depends on the specific conditions. For instance, studies have shown that 8-S-L-cysteinyladenosine, a cysteine adduct of 8-bromoadenosine, has a half-life of 15 hours at pH 7.2 and 37°C. [, ] This suggests that 8-bromoadenosine might react with thiols under physiological conditions, potentially impacting its stability.
Q7: How does the stability of 8-bromoadenosine compare to its parent compound, adenosine?
A7: 8-Bromoadenosine exhibits different stability compared to adenosine. The introduction of the bromine atom at the 8-position can influence its reactivity and susceptibility to degradation. [, ] This difference in stability is an important consideration when designing experiments or potential applications.
Q8: Can you provide an example of how 8-bromoadenosine is used in synthesis?
A9: Researchers successfully synthesized 5’-(1,2-dimyristoyl phosphatidyl)-8-bromoadenosine, a phospholipid derivative of 8-bromoadenosine, via an enzymatic transphosphatidylation reaction. [] This novel compound holds promise as a potential precursor for creating bioactive antimetabolites for pharmaceutical use. []
Q9: Have computational methods been used to study 8-bromoadenosine?
A9: While the provided research articles do not explicitly discuss computational studies on 8-bromoadenosine, computational chemistry techniques like molecular modeling and simulations could provide valuable insights into its structural properties, interactions with biological targets, and potential applications in drug design.
Q10: Has 8-bromoadenosine been tested in any biological systems?
A11: Yes, 8-bromoadenosine and its derivatives have been investigated in various biological systems, including cell-based assays and animal models. For example, it has been shown to influence hCG production in human choriocarcinoma cells [] and modulate serotonin release in rabbit intestinal cells. []
Q11: Are there any studies exploring the therapeutic potential of 8-bromoadenosine?
A12: While direct therapeutic applications of 8-bromoadenosine haven't been fully established, its derivatives, particularly in the context of nucleotide synthesis, hold promise as potential therapeutic agents. [] Further research is necessary to explore its potential in treating specific diseases.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



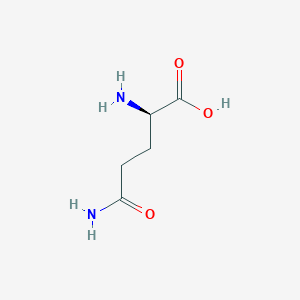


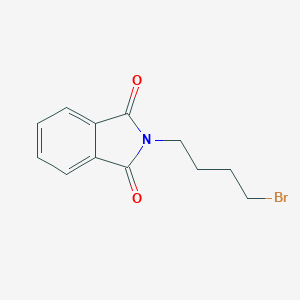
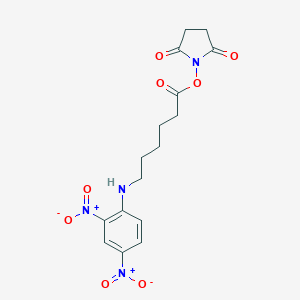
![4-[4-(Dimethylamino)phenylazo]benzoic acid N-succinimidyl ester](/img/structure/B559588.png)
